This compound can be classified as:
The synthesis of (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane typically involves several key steps:
The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.
The molecular structure of (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane can be analyzed through various spectroscopic techniques:
The compound's stereochemistry can be further elucidated through X-ray crystallography if suitable crystals are obtained.
(2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane largely depends on its interactions at the molecular level:
Understanding these interactions is essential for developing drugs based on this compound.
The physical and chemical properties of (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane are significant for its application:
These properties influence its behavior in biological systems and during chemical reactions.
(2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane has several potential applications:
The versatility and unique properties of this compound make it valuable in both research and industrial applications.
The compound’s systematic identity is defined by its molecular structure and standardized naming conventions. Its core structure consists of a four-carbon butane chain with specific substituents at each position: a chlorine atom at C1, a hydroxyl group at C2, a benzyloxycarbonyl-protected amino group at C3, and a phenyl group at C4. Critically, the stereocenters at C2 and C3 both exhibit S-configuration, denoted by the (2S,3S) prefix [1] [2].
Table 1: Nomenclature and Identifiers of (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | benzyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate |
CAS Registry Number | 128018-43-9 |
Molecular Formula | C₁₈H₂₀ClNO₃ |
Molecular Weight | 333.79 g/mol |
Other Common Names | (2S,3S)-1-Chloro-2-hydroxy-3-(Cbz-amino)-4-phenylbutane; (2S,3S)-Cbz-protected chlorohydrin |
The SMILES notation (C1=CC=C(C=C1)CC(C(CCl)O)NC(=O)OCC2=CC=CC=C2) explicitly encodes the molecular connectivity, stereochemistry (@@ indicates chiral centers), and functional group arrangement [2] [5]. The InChIKey (YNJAOKKAXVGEIH-DLBZAZTESA-N) provides a unique, hashable representation of the stereochemical structure, enabling precise database searches [3] [6]. The Cbz (benzyloxycarbonyl) group serves as a critical protecting group for the amine functionality, preventing unwanted side reactions during synthetic sequences while remaining readily removable under controlled conditions [9].
The emergence of this compound as a synthetic intermediate parallels the development of protease inhibitor therapeutics in the late 20th century. Its initial synthesis and application were driven by the urgent need for enantiomerically pure precursors to drugs targeting HIV-1 protease and renin—enzymes crucial to viral replication and blood pressure regulation, respectively [8]. Before the adoption of catalytic asymmetric methods, the compound was typically prepared via multi-step sequences starting from natural chiral pool materials like phenylalanine, often suffering from low overall yields and stereochemical erosion during the introduction of the chlorohydrin moiety [4].
The pivotal advancement came with the application of transition metal-catalyzed asymmetric hydrogenation, particularly methods employing Ru-BINAP complexes. These catalysts enabled the efficient reduction of precursor enamines or keto esters with exceptional enantioselectivity (>95% ee), establishing a practical route to the (2S,3S) configured backbone on industrially viable scales [8]. Commercial suppliers like BOC Sciences and ClearSynth began offering the compound with ≥97% purity by the early 2000s, reflecting its growing importance in pharmaceutical process chemistry [2] [4] [6]. The compound’s primary historical role has centered on its function as a precursor to epoxide derivatives, particularly (2S,3S)-1,2-epoxy-3-(Cbz-amino)-4-phenylbutane (CAS 128018-44-0), accessed via intramolecular Williamson ether synthesis under basic conditions [9]. This epoxide serves as a versatile electrophile for nucleophilic ring-opening reactions with amines and thiols, facilitating C-C and C-N bond formation critical to protease inhibitor scaffolds [9].
The biological relevance and synthetic utility of this molecule are inextricably linked to its stereochemical configuration. The (2S,3S) diastereomer exhibits distinct advantages over other stereoisomers:
Biological Compatibility: The spatial orientation of its functional groups mimics the natural L-amino acid topology found in peptide substrates of aspartic proteases. This configuration allows optimal binding to the enzyme's active site when incorporated into transition-state isosteres, a feature exploited in inhibitors like saquinavir and ritonavir derivatives [8]. Computational studies confirm that inversion at either stereocenter drastically reduces binding affinity (>100-fold) due to misalignment of hydroxyl groups relative to catalytic aspartate residues [8].
Synthetic Versatility: The syn relationship between the C2 hydroxyl and C3 amine groups in the (2S,3S) isomer enables highly selective transformations. Under basic conditions, this diastereomer undergoes clean cyclization to the epoxide (CAS 128018-44-0) without epimerization, whereas the (2R,3S) or (2S,3R) isomers suffer from elimination side products or kinetic resolution issues [9]. The epoxidation proceeds via an intramolecular SN2 mechanism where the C3-carbamate carbonyl oxygen deprotonates the C2 hydroxyl, facilitating nucleophilic displacement of chloride at C1 with inversion of configuration – yielding the (2S,3S)-epoxide exclusively [9].
Table 2: Stereochemical Dependence of Reactivity and Applications
Configuration | Key Chemical Behavior | Primary Downstream Application |
---|---|---|
(2S,3S) | Clean epoxide formation under mild base (e.g., NaHCO₃); High diastereoselectivity in nucleophilic ring-opening | HIV-1 protease inhibitors (e.g., Saquinavir precursors); Renin inhibitors |
(2R,3R) | Competitive elimination under epoxide-forming conditions; Lower ee in hydrogenation routes | Limited pharmaceutical utility; Mechanistic studies |
(2S,3R)/(2R,3S) | Erratic cyclization kinetics; Epimerization risk at C3 during deprotonation | Not commonly employed in API synthesis |
The chlorohydrin’s configuration also dictates the stereochemical outcome of nucleophilic displacements. For example, azide attack at C1 proceeds with inversion, yielding (2S,3S)-1-azido-3-(Cbz-amino)-2-hydroxy-4-phenylbutane—a precursor to norstatine derivatives employed in HCV NS3/4A protease inhibitors [7] [9]. The indispensable nature of the (2S,3S) configuration underscores why manufacturers rigorously control stereochemistry, typically verifying enantiomeric purity via chiral HPLC or NMR spectroscopy with chiral shift reagents [2] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: